![molecular formula C7H10Cl2N4 B14903746 5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system. Subsequent functionalization steps introduce the methanamine group, followed by conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale cyclization reactions, purification steps such as recrystallization or chromatography, and final conversion to the dihydrochloride salt to enhance stability and solubility.
化学反応の分析
Types of Reactions
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolopyrimidine ring.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: A structurally related compound with potential kinase inhibitory properties.
Uniqueness
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.
特性
分子式 |
C7H10Cl2N4 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-7-5(1-2-9-7)10-4-11-6;;/h1-2,4,9H,3,8H2;2*1H |
InChIキー |
JLCLKTDAJOZVNF-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1N=CN=C2CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


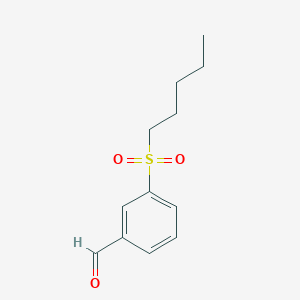
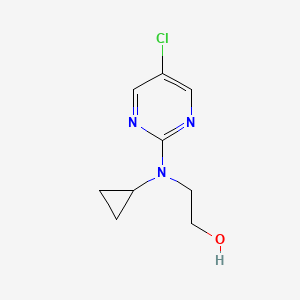
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
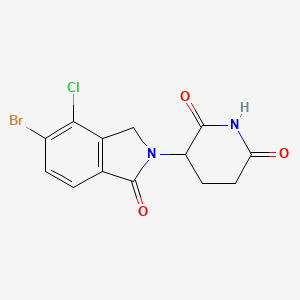
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
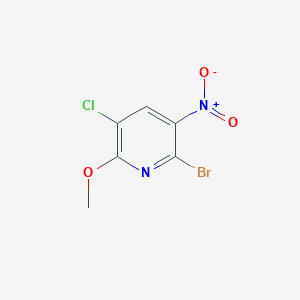
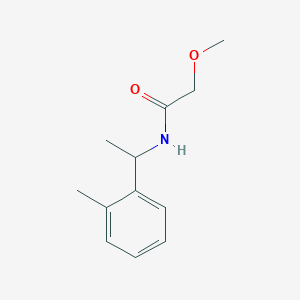
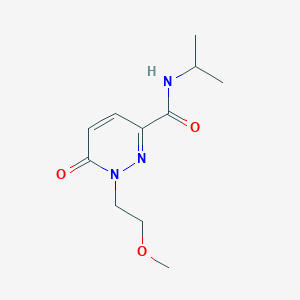
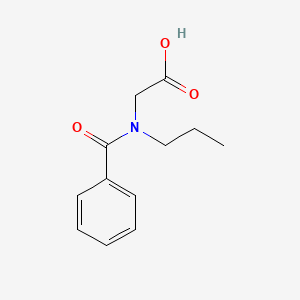
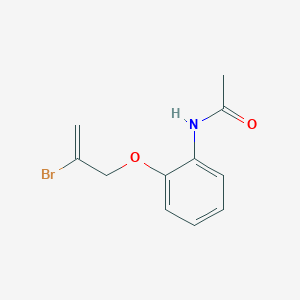
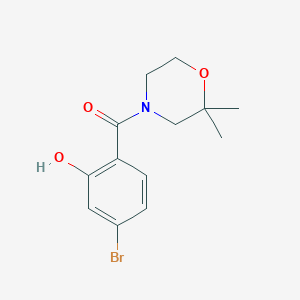
![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
